3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-12-22-9-8-18(16)26-15-7-4-10-24(13-15)20(25)17-11-19(27-23-17)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,15H,4,7,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBRDJXTCNNPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)OC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the piperidine moiety, and finally the coupling of these intermediates with the pyridine ring.
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving a phenyl-substituted nitrile and an appropriate amine under acidic conditions.
Piperidine Moiety Formation: The piperidine ring is often prepared via a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent.
Coupling with Pyridine Ring: The final step involves the coupling of the oxazole-piperidine intermediate with a chlorinated pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of pyridine compounds exhibit notable antimicrobial properties. For example, compounds structurally related to 3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine have been tested against various bacterial strains. The results indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| This compound | Escherichia coli | 32 µg/mL |
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Studies demonstrate that it can scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases.
Neurological Disorders
Research indicates that compounds like this compound may interact with G protein-coupled receptors (GPCRs), which are crucial targets in the treatment of neurological disorders. Allosteric modulation of GPCRs has emerged as a promising strategy for developing new therapies for conditions such as schizophrenia and depression.
Cancer Research
The compound's ability to modulate specific signaling pathways makes it a candidate for cancer research. Preliminary studies suggest that it may inhibit tumor cell proliferation in vitro, warranting further investigation into its mechanisms of action and efficacy in vivo.
Study on Antimicrobial Effects
In a study published in the Journal of Medicinal Chemistry, derivatives similar to 3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yloxy]} were evaluated for their antimicrobial efficacy. Results indicated significant inhibition against pathogenic strains, supporting its potential as a therapeutic agent against infections caused by resistant bacteria .
Exploration in Neurological Applications
Another research effort focused on the neurological implications of pyridine derivatives. The study highlighted how these compounds could serve as allosteric modulators for dopamine receptors, suggesting their use in treating disorders like Parkinson's disease .
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine Substitutions
- 3-Chloro-5-(piperidin-4-ylmethyl)pyridine (CAS: 1225218-76-7) : This compound shares the 3-chloropyridine core but differs in substituent positioning and functionalization. The piperidine is linked via a methyl group at pyridine position 5, resulting in reduced steric hindrance compared to the oxazole-carbonyl-piperidinyloxy group in the target compound. Molecular weight (210.70 g/mol) is significantly lower due to the absence of the bulky oxazole-phenyl appendage .
- BI85034 (3-chloro-4-({1-[2-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine) : Replacing the oxazole-carbonyl group with a benzoyl derivative increases molecular weight to 400.78 g/mol. The trifluoromethoxy group enhances lipophilicity (clogP ~3.2 estimated), whereas the oxazole in the target compound may improve π-π stacking interactions in binding pockets .
Pyridine Derivatives with Heterocyclic Appendages
- 3-(3-Chloro-4-fluorophenyl)-5-(pyridin-4-ylmethoxy)-[1,2,4]triazolo[4,3-a]pyridine : This triazolo-pyridine derivative demonstrates how fused heterocycles (triazole + pyridine) modulate solubility and target affinity. The chloro-fluorophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich oxazole in the target compound .
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines: These derivatives prioritize amino and substituted phenyl groups at strategic positions, enhancing hydrogen-bonding capabilities. However, the absence of a piperidine spacer limits conformational flexibility compared to the target compound .
Impact of Substituents on Physicochemical Properties
*clogP values estimated using fragment-based methods.
Research Findings and Implications
- and provide precedents for optimizing yields via solvent selection (e.g., DMF for polar intermediates) .
- Structure-Activity Relationships (SAR) : The oxazole-phenyl group may enhance target binding affinity compared to simpler acyl-piperidines, as seen in triazolo-pyridine derivatives .
- Pharmacokinetic Predictions : Higher molecular weight (~394 g/mol) and moderate clogP (~2.8) suggest acceptable oral bioavailability, though metabolic stability may require optimization .
Biological Activity
3-Chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2640819-67-4 |
| Molecular Formula | C21H20ClN3O3 |
| Molecular Weight | 397.9 g/mol |
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound's piperidine and oxazole moieties suggest potential interactions with various receptors and enzymes, possibly modulating pathways associated with cancer and microbial infections.
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. A study highlighted that compounds containing similar structural motifs were effective against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For example, a related compound showed an IC50 value of 7.4 μM against specific cancer types, suggesting a promising therapeutic index for further development .
Antimicrobial Activity
The antimicrobial potential of compounds featuring the oxazole ring is well-documented. Studies have shown that derivatives with similar structures possess antibacterial and antifungal activities. For instance, oxazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting lower MIC values than standard antibiotics .
Study 1: Anticancer Efficacy
A recent investigation focused on the anticancer efficacy of 3-chloro derivatives. The study utilized various in vitro assays to evaluate cytotoxicity against breast cancer cell lines. Results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Spectrum
Another study assessed the antimicrobial spectrum of a related oxazole derivative. The compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results revealed potent activity against Pseudomonas aeruginosa with an MIC of 8 μg/mL, indicating its potential as a novel antimicrobial agent .
Research Findings
Recent research has provided insights into the pharmacodynamics and pharmacokinetics of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
